molecular formula C15H13BrClNO2 B1608069 4-Methoxybenzyl 5-bromo-2-chlorobenzamide CAS No. 701255-27-8

4-Methoxybenzyl 5-bromo-2-chlorobenzamide

Cat. No.: B1608069
CAS No.: 701255-27-8
M. Wt: 354.62 g/mol
InChI Key: UGBPFPJQRDBYHO-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 5-bromo-2-chlorobenzamide is a chemical compound with the molecular formula C15H13BrClNO2 and a molecular weight of 354.63 g/mol . It is a benzamide derivative characterized by the presence of a 4-methoxybenzyl group, a 5-bromo-2-chlorobenzamide moiety, and an amide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 5-bromo-2-chlorobenzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 4-methoxybenzylamine under appropriate conditions to form the amide bond. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Comparison with Similar Compounds

4-Methoxybenzyl 5-bromo-2-chlorobenzamide can be compared with other benzamide derivatives, such as:

Properties

IUPAC Name

5-bromo-2-chloro-N-[(4-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)13-8-11(16)4-7-14(13)17/h2-8H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBPFPJQRDBYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366987
Record name 4-METHOXYBENZYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701255-27-8
Record name 4-METHOXYBENZYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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